molecular formula C28H29NO5 B11683716 ethyl 1-butyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11683716
M. Wt: 459.5 g/mol
InChI Key: FGWUDOIJPYBDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of various substituents. Common reagents used include phenoxyacetic acid, ethyl chloroformate, and butylamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency, reduce waste, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to unique properties and applications. ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE stands out due to its specific phenoxyacetyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 1-butyl-2-methyl-5-(2-phenoxyacetyl)oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C28H29NO5/c1-4-6-16-29-19(3)26(28(31)32-5-2)23-17-24(21-14-10-11-15-22(21)27(23)29)34-25(30)18-33-20-12-8-7-9-13-20/h7-15,17H,4-6,16,18H2,1-3H3

InChI Key

FGWUDOIJPYBDSU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)COC4=CC=CC=C4)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.